

potential therapeutic applications of 4-(Carboxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Carboxymethyl)-3-nitrobenzoic acid

Cat. No.: B1365540

[Get Quote](#)

An In-depth Technical Guide to the Potential Therapeutic Applications of **4-(Carboxymethyl)-3-nitrobenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Carboxymethyl)-3-nitrobenzoic acid is a unique molecule combining the structural features of a nitrobenzoic acid and a carboxymethyl-substituted aromatic compound. While direct therapeutic applications of this specific molecule are not yet extensively documented, its constituent moieties suggest a rich potential for drug discovery. This guide provides a comprehensive analysis of these potential applications, drawing on established knowledge of related compounds. We will explore the scientific rationale for its investigation as an anti-cancer, antimicrobial, and anti-inflammatory agent. Furthermore, this document outlines detailed experimental protocols to validate these hypotheses, offering a roadmap for researchers in the field. Our approach is grounded in the principles of medicinal chemistry, providing a logical framework for the exploration of **4-(Carboxymethyl)-3-nitrobenzoic acid** as a novel therapeutic candidate.

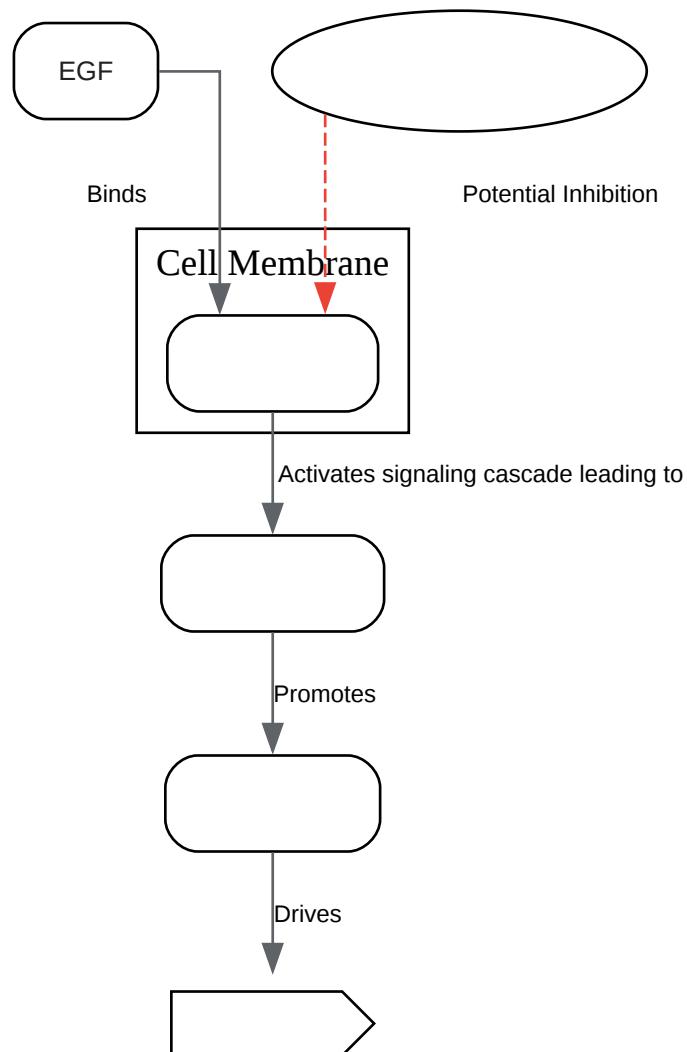
Introduction: Unveiling the Potential of a Multifunctional Scaffold

4-(Carboxymethyl)-3-nitrobenzoic acid (PubChem CID: 7213316) is an organic compound with the molecular formula C9H7NO6^{[1][2]}. Its structure is characterized by a benzoic acid core, a nitro group at the 3-position, and a carboxymethyl group at the 4-position. This unique combination of functional groups imparts specific chemical properties that are highly valuable in the context of drug design and discovery.

The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with the carboxylic acid group often serving as a key interaction point with the active sites of enzymes or receptors^[3]. The nitro group, a strong electron-withdrawing substituent, can significantly alter the electronic properties of the aromatic ring and is a known pharmacophore in various antimicrobial agents^{[3][4]}. The carboxymethyl group, on the other hand, can influence the molecule's solubility and pharmacokinetic profile, potentially enhancing its drug-like properties^{[5][6][7]}.

This guide will delve into the untapped therapeutic potential of **4-(Carboxymethyl)-3-nitrobenzoic acid**, postulating its utility in oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Application I: Oncology


Scientific Rationale: Targeting Cancer Cell Migration


Metastasis remains a primary driver of mortality in cancer patients. A crucial step in the metastatic cascade is cancer cell migration. Intriguingly, a structurally related compound, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration^[8]. This compound was shown to inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells^[8]. The proposed mechanism involves the impairment of cofilin phosphorylation and actin polymerization, key processes in cell motility^[8].

Given the structural similarity, it is plausible that **4-(Carboxymethyl)-3-nitrobenzoic acid** could exhibit similar or even enhanced anti-migratory effects. The carboxymethyl group may provide additional interaction points with the target protein or improve the compound's solubility and bioavailability, thereby increasing its efficacy.

Proposed Mechanism of Action

We hypothesize that **4-(Carboxymethyl)-3-nitrobenzoic acid** inhibits cancer cell migration by interfering with the EGF receptor (EGFR) signaling pathway, which plays a critical role in cell motility.

Minimum Inhibitory
Concentration (MIC) Assay

Minimum Bactericidal
Concentration (MBC) Assay

Time-Kill Kinetics Assay

Reactive Oxygen/Nitrogen
Species (ROS/RNS) Assay

Cytotoxicity Assay on
Mammalian Cells

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Carboxymethyl)-3-nitrobenzoic acid | C9H7NO6 | CID 7213316 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(carboxymethyl)-3-nitrobenzoic acid (C9H7NO6)
[pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbino.com [nbino.com]
- 5. Carboxymethyl Cellulose Sodium: Uses & Applications in Pharma [celluloseankit.com]
- 6. cmccellulose.com [cmccellulose.com]
- 7. Sodium Carboxymethyl Cellulose is used as a pharmaceutical excipient -
INTERSURFCHEM [polymerchem.org]
- 8. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration -
PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential therapeutic applications of 4-(Carboxymethyl)-3-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365540#potential-therapeutic-applications-of-4-carboxymethyl-3-nitrobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com